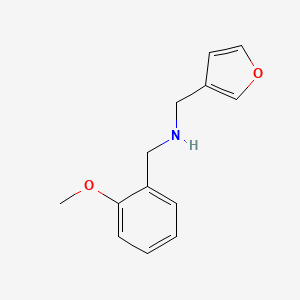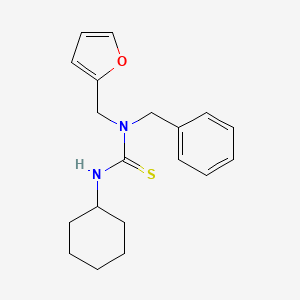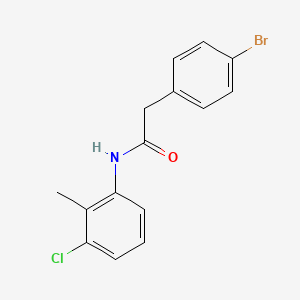
(3-furylmethyl)(2-methoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-furylmethyl)(2-methoxybenzyl)amine, also known as FMBA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FMBA is a small molecule that has been synthesized through a multistep process and has shown promising results in various research studies.
科学研究应用
(3-furylmethyl)(2-methoxybenzyl)amine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. (3-furylmethyl)(2-methoxybenzyl)amine has also been investigated for its ability to modulate various cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival. These properties make (3-furylmethyl)(2-methoxybenzyl)amine a promising candidate for the development of new drugs for the treatment of various diseases.
作用机制
The exact mechanism of action of (3-furylmethyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to act through the modulation of various cellular signaling pathways. (3-furylmethyl)(2-methoxybenzyl)amine has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer and inflammation. (3-furylmethyl)(2-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects
(3-furylmethyl)(2-methoxybenzyl)amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3-furylmethyl)(2-methoxybenzyl)amine can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative damage. In vivo studies have shown that (3-furylmethyl)(2-methoxybenzyl)amine can reduce tumor growth and improve survival rates in animal models of cancer. (3-furylmethyl)(2-methoxybenzyl)amine has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
实验室实验的优点和局限性
(3-furylmethyl)(2-methoxybenzyl)amine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It also has a low toxicity profile, making it suitable for in vivo studies. However, (3-furylmethyl)(2-methoxybenzyl)amine has some limitations, including its limited solubility in water and its potential instability under certain conditions. These limitations can be overcome through the use of appropriate solvents and storage conditions.
未来方向
There are several future directions for the research and development of (3-furylmethyl)(2-methoxybenzyl)amine. One potential application is in the development of new drugs for the treatment of cancer and other diseases. (3-furylmethyl)(2-methoxybenzyl)amine has shown promising results in preclinical studies and could be further developed into a clinical drug candidate. Another future direction is in the study of the mechanism of action of (3-furylmethyl)(2-methoxybenzyl)amine. Further research is needed to fully understand the cellular signaling pathways that are modulated by (3-furylmethyl)(2-methoxybenzyl)amine and how these pathways contribute to its biological activities. Finally, the synthesis method for (3-furylmethyl)(2-methoxybenzyl)amine could be further optimized to improve yields and purity, making it more suitable for large-scale production.
合成方法
The synthesis of (3-furylmethyl)(2-methoxybenzyl)amine involves a series of chemical reactions that start with the condensation of 3-furfuraldehyde and 2-methoxybenzylamine. The resulting product is then subjected to various chemical transformations, including reduction, acetylation, and deprotection, to obtain the final product. The synthesis method for (3-furylmethyl)(2-methoxybenzyl)amine has been optimized to achieve high yields and purity, making it suitable for further research applications.
属性
IUPAC Name |
1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-13-5-3-2-4-12(13)9-14-8-11-6-7-16-10-11/h2-7,10,14H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZKBPSSQRNJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)
![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)
